4-Bromo-5-methyl-2-phenyl-1,3-oxazole
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Overview
Description
4-Bromo-5-methyl-2-phenyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing one oxygen and one nitrogen atom, with a bromine atom at the 4-position, a methyl group at the 5-position, and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazoline is then oxidized to the oxazole using manganese dioxide (MnO2) under flow conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and reaction conditions can be optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methyl-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like MnO2 or bromotrichloromethane (CBrCl3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while oxidation and reduction can lead to different oxazole derivatives .
Scientific Research Applications
4-Bromo-5-methyl-2-phenyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
- 5-Bromo-2-methyl-4-phenyl-1,3-oxazole
- 4-Bromo-5-methyl-3-phenyl-1,2-oxazole
- 5-Bromo-4-methyl-2-phenyl-1,3-oxazole
Comparison: 4-Bromo-5-methyl-2-phenyl-1,3-oxazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications .
Properties
CAS No. |
197719-26-9 |
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Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.08 g/mol |
IUPAC Name |
4-bromo-5-methyl-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO/c1-7-9(11)12-10(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
KVWJQXNRVGWCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)Br |
Origin of Product |
United States |
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